molecular formula C10H10BrNO3 B11720554 2-(Allyloxy)-4-nitrobenzyl Bromide

2-(Allyloxy)-4-nitrobenzyl Bromide

Cat. No.: B11720554
M. Wt: 272.09 g/mol
InChI Key: XCILLXLVEOURRF-UHFFFAOYSA-N
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Description

2-(Allyloxy)-4-nitrobenzyl Bromide is an organic compound that features both allyl and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 2-(Allyloxy)-4-nitrobenzyl Bromide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce the nitro group.

    Bromination: Selective bromination is performed to add a bromine atom to the benzene ring.

    Allylation: The compound is then allylated to introduce the allyloxy group.

    Reduction: Finally, the nitro group is reduced to form the desired product.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Allyloxy)-4-nitrobenzyl Bromide involves its reactivity due to the presence of the bromine, nitro, and allyloxy groups. These functional groups enable the compound to participate in various chemical reactions, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

2-(Allyloxy)-4-nitrobenzyl Bromide can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

1-(bromomethyl)-4-nitro-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H10BrNO3/c1-2-5-15-10-6-9(12(13)14)4-3-8(10)7-11/h2-4,6H,1,5,7H2

InChI Key

XCILLXLVEOURRF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])CBr

Origin of Product

United States

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